molecular formula C7H16ClNO B13500808 (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride

Cat. No.: B13500808
M. Wt: 165.66 g/mol
InChI Key: HKWIETGWMFZMPJ-MKXDVQRUSA-N
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Description

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure hydrogenation and catalytic processes to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles compared to other similar compounds .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-2-3-6(8)4-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H/t5-,6-,7-;/m0./s1

InChI Key

HKWIETGWMFZMPJ-MKXDVQRUSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)N.Cl

Canonical SMILES

CC1CCC(CC1O)N.Cl

Origin of Product

United States

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